molecular formula C7H9BrN4O2 B11822697 N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide

Katalognummer: B11822697
Molekulargewicht: 261.08 g/mol
InChI-Schlüssel: NLLCDUFWSCLPLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide is a chemical compound that features a bromopyrimidine moiety linked to an ethoxyamino group and a formamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide typically involves the reaction of 6-bromopyrimidine with ethoxyamine under specific conditions to form the ethoxyamino derivative. This intermediate is then reacted with formamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced chemical engineering techniques may be employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce amines and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxyamino and formamide groups may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(6-bromopyrimidin-4-yl)ethoxycarbohydrazide
  • 2-(6-bromopyrimidin-4-yl)acetonitrile
  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Uniqueness

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyamino group linked to the bromopyrimidine moiety differentiates it from other similar compounds, potentially offering unique advantages in its applications.

Eigenschaften

Molekularformel

C7H9BrN4O2

Molekulargewicht

261.08 g/mol

IUPAC-Name

N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide

InChI

InChI=1S/C7H9BrN4O2/c8-7-3-6(9-4-10-7)1-2-14-12-11-5-13/h3-5,12H,1-2H2,(H,11,13)

InChI-Schlüssel

NLLCDUFWSCLPLL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CN=C1Br)CCONNC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.